N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with N,N-diethyl groups, connected via a carbonyl group to a 4,5-dihydroimidazole ring. The imidazole moiety is further functionalized with a sulfanyl group linked to a 2-methylbenzyl group.
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(27,28)20-12-10-18(11-13-20)21(26)25-15-14-23-22(25)29-16-19-9-7-6-8-17(19)3/h6-13H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVQHVPTOQUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the benzene sulfonamide-heterocycle conjugate motif but differing in substituents or heterocyclic systems. Key structural and functional variations are highlighted:
Table 1: Structural Comparison of Sulfonamide-Imidazole Derivatives
Key Differences and Implications
Substituent Effects on Electronic Properties The 2-methylbenzylsulfanyl group in the target compound introduces moderate steric bulk and electron-donating effects (via the methyl group), contrasting with the 3,4-dichlorobenzylsulfanyl group in the analog from , which is electron-withdrawing and enhances lipophilicity . This difference may influence binding affinity in biological targets, such as enzymes requiring hydrophobic interactions.
Heterocyclic System Variations
- The 4,5-dihydroimidazole ring in the target compound is partially saturated, reducing aromaticity and increasing flexibility compared to fully aromatic benzimidazoles () or planar 1,2,4-triazoles (). This could modulate conformational preferences in protein binding pockets .
- Triazole-thiones () exhibit tautomerism (thiol-thione equilibrium), which is absent in the dihydroimidazole system, affecting their reactivity and spectroscopic profiles .
Synthesis and Spectroscopic Data
- Synthesis : The target compound likely employs a coupling reaction between a sulfonamide intermediate and a pre-functionalized dihydroimidazole, similar to methods in (e.g., hydrazide-isothiocyanate condensations) . In contrast, benzimidazole derivatives () require oxidative cyclization of o-phenylenediamine precursors .
- IR Spectroscopy : The carbonyl (C=O) stretch in the target compound (~1680 cm⁻¹) aligns with values reported for similar sulfonamide-carbonyl conjugates (: 1663–1682 cm⁻¹) . The absence of C=S stretches (~1240–1258 cm⁻¹) in the target compound distinguishes it from triazole-thiones () .
Biological and Physicochemical Properties
- Lipophilicity : The 2-methylbenzyl group (logP ~3.5 estimated) is less lipophilic than 3,4-dichlorobenzyl (logP ~4.2), which may affect membrane permeability .
- Solubility : The diethyl sulfonamide group reduces aqueous solubility compared to dimethyl analogs, as observed in related sulfonamide derivatives .
Biological Activity
N,N-Diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activities associated with its structural components. This article explores its biological activity, synthesis, pharmacological implications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features several key structural elements that contribute to its biological activity:
- Imidazole Ring : A five-membered heterocycle that is crucial for various biological interactions.
- Sulfonamide Moiety : Known for its antimicrobial properties and involvement in drug design.
- Diethylamino Group : Enhances solubility and bioavailability.
The molecular weight of this compound is approximately 445.6 g/mol, and it is classified under the CAS number 851801-40-6.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Sulfonamides are historically recognized for their antibacterial properties. The compound's sulfonamide group may confer similar antimicrobial effects. Studies suggest that derivatives of sulfonamides often exhibit broad-spectrum antibacterial activities against various pathogens .
Antiproliferative Effects
Research on imidazole derivatives indicates their potential as antiproliferative agents. For instance, imidazole compounds have shown significant activity against cancer cell lines, indicating that this compound may also possess similar properties due to its structural characteristics .
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Utilizing appropriate precursors to construct the imidazole core.
- Introduction of the Sulfonamide Group : This step is critical for imparting biological activity.
- Final Modifications : Incorporating the diethylamino group and other substituents to enhance efficacy.
These multi-step synthesis processes highlight the complexity involved in developing pharmaceutical compounds.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | First synthetic antimicrobial agent |
| Metronidazole | Nitroimidazole | Antiprotozoal and antibacterial activity |
| Benzothiazole Sulfonamides | Benzothiazole ring | Diverse biological activities including anticancer |
The complexity of this compound potentially offers enhanced biological activity compared to simpler analogs due to its multi-functional structure.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological profile of compounds containing imidazole and sulfonamide moieties. For example:
- Antiproliferative Activity : In vitro studies demonstrated that related imidazole derivatives exhibited significant antiproliferative effects against various cancer cell lines .
- Molecular Docking Studies : These studies have shown that imidazole analogues possess strong binding affinities with key biological targets such as COX enzymes, suggesting potential anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
